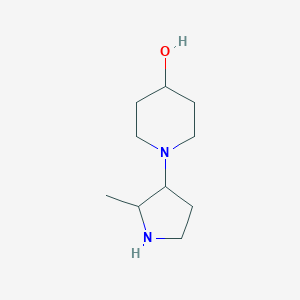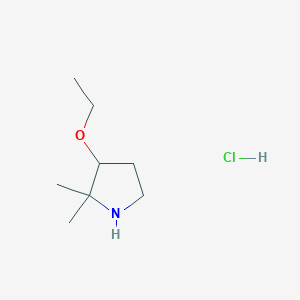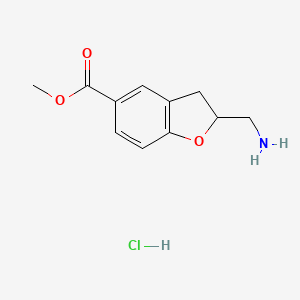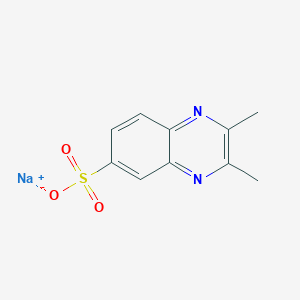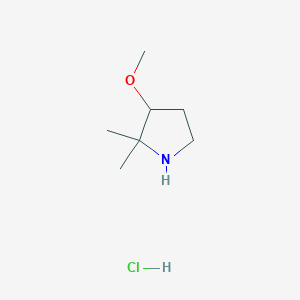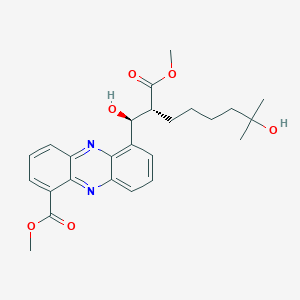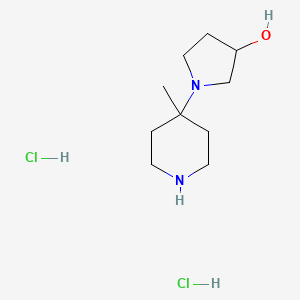
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride
Vue d'ensemble
Description
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride, commonly known as MPP+, is a synthetic molecule used in laboratory research to study the effects of neurotoxicity. It is a derivative of pyrrolidinol, a naturally occurring compound found in the brain. MPP+ has been used in research to study Parkinson's Disease, Huntington's Disease, and other neurological disorders.
Applications De Recherche Scientifique
MPP+ has been used extensively in scientific research to study the effects of neurotoxicity. It has been used to study the effects of oxidative stress on neurons, as well as the role of free radicals in the development of neurological disorders such as Parkinson's Disease and Huntington's Disease. MPP+ has also been used to study the effects of excitotoxicity, a process by which excessive stimulation of neurons leads to their death.
Mécanisme D'action
MPP+ is believed to act on the dopamine transporter (DAT) to inhibit the uptake of dopamine into cells. This leads to an increase in the amount of dopamine in the synaptic cleft, resulting in excitotoxicity and ultimately cell death. In addition, MPP+ has been shown to induce oxidative stress, which can lead to further damage to neurons.
Effets Biochimiques Et Physiologiques
MPP+ has been shown to induce oxidative stress, leading to the production of free radicals and subsequent damage to cells. It has also been shown to inhibit the uptake of dopamine, resulting in an increase in the amount of dopamine in the synaptic cleft. This can lead to excitotoxicity, resulting in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPP+ in laboratory research include its stability, low cost, and ease of synthesis. In addition, MPP+ has been shown to be an effective tool for studying the effects of neurotoxicity and oxidative stress. The main limitation of using MPP+ is that it is not a naturally occurring compound, and thus its effects may not be identical to those of other neurotoxic agents.
Orientations Futures
As research into the effects of MPP+ continues, there are several potential future directions that could be explored. These include further research into the mechanisms of action of MPP+, as well as the development of methods to reduce its toxicity. Additionally, further research into the potential therapeutic applications of MPP+ could be explored, such as its use in the treatment of neurological disorders. Finally, further research into the potential side effects of MPP+ could be conducted, as well as research into methods to reduce these side effects.
Propriétés
IUPAC Name |
1-(4-methylpiperidin-4-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(3-5-11-6-4-10)12-7-2-9(13)8-12;;/h9,11,13H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKGGRXDWHXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-4-piperidinyl)-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



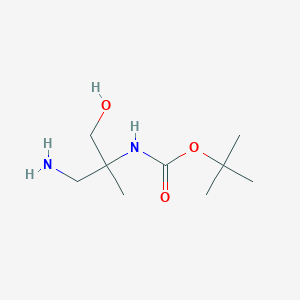
![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
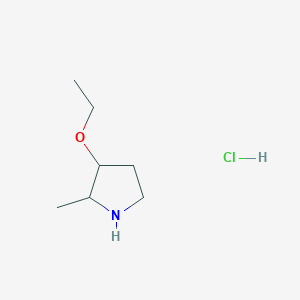
![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)
![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)
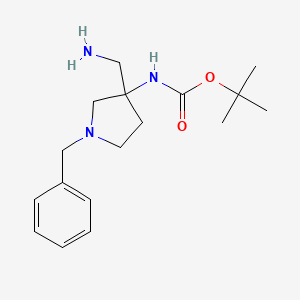
![6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487333.png)
